![molecular formula C17H14FN3OS B2455920 N-(4-fluorophenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide CAS No. 688335-24-2](/img/structure/B2455920.png)
N-(4-fluorophenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfanylacetamide derivatives and has been found to exhibit various biological activities.
Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibition for Cancer Therapy
Research led by Shukla et al. (2012) on the synthesis and pharmacological evaluation of BPTES analogs, a series of potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), underscores the therapeutic potential of GLS inhibition in cancer therapy. Although the study does not directly mention N-(4-fluorophenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide, the synthesis of BPTES analogs, which share structural similarities, showcases efforts to enhance drug-like properties and solubility for potential cancer treatments (Shukla et al., 2012).
Anti-Helicobacter pylori Agents
A study by Carcanague et al. (2002) expanded on the chemistry of 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffolds to develop potent and selective anti-H. pylori agents. This work, focusing on the synthesis of carbamate derivatives, demonstrates the compound's potential in treating infections caused by H. pylori, including strains resistant to conventional antibiotics (Carcanague et al., 2002).
Antiviral Applications Against COVID-19
A pivotal study by Mary et al. (2020) provided quantum chemical insights into the structure and interactions of a novel anti-COVID-19 molecule structurally related to N-(4-fluorophenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide. The research highlighted the compound's antiviral potency against SARS-CoV-2 through molecular docking studies, suggesting its potential as a COVID-19 treatment (Mary et al., 2020).
Carbonic Anhydrase Inhibitors for Glaucoma
Research on benzamide derivatives with thiourea-substituted benzenesulfonamides as carbonic anhydrase inhibitors by Tuğrak et al. (2020) illustrates the potential of such compounds in treating glaucoma. The study's findings, which emphasize potent and selective inhibition of human carbonic anhydrase isoenzymes, underscore the therapeutic relevance of these derivatives in managing glaucoma symptoms (Tuğrak et al., 2020).
Antimicrobial Activity
Baviskar et al. (2013) synthesized a new series of thiazolidin-4-one derivatives to evaluate their antimicrobial activity. The study's findings contribute to the understanding of structure-activity relationships and the potential of such compounds as antimicrobial agents (Baviskar et al., 2013).
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c18-13-6-8-14(9-7-13)20-16(22)12-23-17-19-10-11-21(17)15-4-2-1-3-5-15/h1-11H,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCJMBKLUJLRIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.